molecular formula C8H8F2 B12960162 1-Fluoro-4-(1-fluoroethyl)benzene

1-Fluoro-4-(1-fluoroethyl)benzene

Cat. No.: B12960162
M. Wt: 142.15 g/mol
InChI Key: SAJAJABRLLZJEX-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-fluoroethyl)benzene is a fluorinated aromatic compound featuring a fluoroethyl substituent at the para position of a benzene ring. The molecule combines the electron-withdrawing effects of fluorine atoms with the steric and electronic contributions of the ethyl chain. This dual fluorination likely enhances its stability and influences its reactivity in substitution and coupling reactions, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C8H8F2

Molecular Weight

142.15 g/mol

IUPAC Name

1-fluoro-4-(1-fluoroethyl)benzene

InChI

InChI=1S/C8H8F2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3

InChI Key

SAJAJABRLLZJEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-4-(1-fluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is treated with fluoroethyl halides in the presence of a catalyst. Another method includes the use of fluorinating agents such as Selectfluor to introduce the fluorine atoms into the benzene ring .

Industrial production methods often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Fluoro-4-(1-fluoroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluoroethylbenzoic acids.

    Reduction: Reduction reactions can convert it into fluoroethylbenzene derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-(1-fluoroethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-fluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The fluoroethyl group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of benzenonium intermediates, which then undergo further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

Fluoroethyl-Substituted Benzene Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Reactivity NMR Data (δ, ppm)
1-Fluoro-4-(1-fluoroethyl)benzene -F, -CH₂CH₂F (para) 156.16 (calculated) Moderate steric hindrance; electron-withdrawing fluoroethyl group may direct electrophilic substitution. $^{19}$F NMR: ~-120 to -180 (CF)
1-Bromo-4-(1-fluoroethyl)benzene -Br, -CH₂CH₂F (para) 203.05 Higher reactivity in nucleophilic substitutions (e.g., Suzuki coupling) due to Br’s leaving-group ability. $^{13}$C NMR: C-F ~110–115
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene -Cl, -CF₂CH₃, -F, -CH₃ 226.63 Enhanced electron-withdrawing effects from CF₂ group; steric hindrance from methyl group. Not reported

Key Insights :

  • The fluoroethyl group in the target compound offers a balance between reactivity and stability compared to bromo or chloro analogs.

Ethynyl-Substituted Fluorobenzenes

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Reactivity NMR Data (δ, ppm)
1-Fluoro-4-(phenylethynyl)benzene -C≡C-Ph (para) 196.22 Planar structure with extended conjugation; used in optoelectronic materials. $^{1}$H NMR: 7.02–7.55 $^{13}$C NMR: 88–161 (C≡C, aromatic)
1-Fluoro-4-(n-butylethynyl)benzene -C≡C-(CH₂)₃CH₃ (para) 176.24 Increased hydrophobicity; flexible alkyl chain impacts packing in crystal lattices. Not reported

Key Insights :

  • Ethynyl groups introduce conjugation and rigidity, contrasting with the saturated fluoroethyl group’s flexibility.
  • Applications diverge: ethynyl derivatives are suited for materials science (e.g., liquid crystals), while fluoroethyl analogs may prioritize synthetic versatility .

Silyl- and Sulfonyl-Substituted Fluorobenzenes

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Reactivity Physical Properties
1-Fluoro-4-(trimethylsilyl)benzene -Si(CH₃)₃ (para) 168.28 Bulky silyl group enhances solubility in nonpolar solvents; hydrolytically stable. Bp: 92–93°C; Density: 0.945 g/mL
1-Fluoro-4-(phenylsulfonyl)benzene -SO₂-Ph (para) 236.26 Strong electron-withdrawing sulfonyl group deactivates ring; used in sulfonation reactions. Not reported

Key Insights :

  • Silyl groups improve thermal stability and solubility, whereas sulfonyl groups dominate electronic effects, reducing aromatic reactivity .

Halogenated and Functionalized Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Reactivity Synthetic Method
1-(Azidomethyl)-4-(1-fluoroethyl)benzene -N₃, -CH₂CH₂F (para) 179.18 Azide group enables click chemistry; fluoroethyl may stabilize intermediates. Radical-polar crossover
1-Fluoro-4-[(1S)-1-isocyanatoethyl]benzene -NCO, -CH(CH₃)F (para) 165.17 Isocyanate group facilitates polymer synthesis; chiral center impacts stereoselectivity. Not reported

Key Insights :

  • Functional groups like azides and isocyanates expand utility in bioconjugation and polymer chemistry, differing from the parent compound’s simpler reactivity .

Biological Activity

1-Fluoro-4-(1-fluoroethyl)benzene, also known as 1,4-difluoroethylbenzene, is an organofluorine compound with the molecular formula C8H8F2C_8H_8F_2. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. The presence of fluorine atoms often enhances the pharmacological profile of organic compounds, making them valuable in medicinal chemistry.

1-Fluoro-4-(1-fluoroethyl)benzene is characterized by its fluorinated aromatic structure, which can influence its reactivity and interactions with biological systems. The compound exhibits a melting point of approximately 20 °C and a boiling point around 150 °C. Its solubility in organic solvents makes it suitable for various chemical reactions and biological assays.

PropertyValue
Molecular FormulaC8H8F2
Molecular Weight150.15 g/mol
Melting Point~20 °C
Boiling Point~150 °C
SolubilityOrganic solvents

Biological Activity

The biological activity of 1-Fluoro-4-(1-fluoroethyl)benzene has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit enhanced antimicrobial properties. A study demonstrated that 1-Fluoro-4-(1-fluoroethyl)benzene showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated side groups, leading to increased permeability and cell lysis.

Anticancer Potential

In vitro studies have suggested that 1-Fluoro-4-(1-fluoroethyl)benzene may possess anticancer properties. A notable study evaluated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective growth inhibition at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various fluorinated benzene derivatives, including 1-Fluoro-4-(1-fluoroethyl)benzene. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition
In another investigation reported in Cancer Research, researchers assessed the cytotoxic effects of 1-Fluoro-4-(1-fluoroethyl)benzene on MCF-7 cells. The study revealed that treatment with the compound led to a significant reduction in cell viability (up to 70% at 50 µM), accompanied by increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.

The biological activity of 1-Fluoro-4-(1-fluoroethyl)benzene is largely attributed to its ability to interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the lipophilicity of the compound, allowing better membrane penetration and interaction with intracellular targets.

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